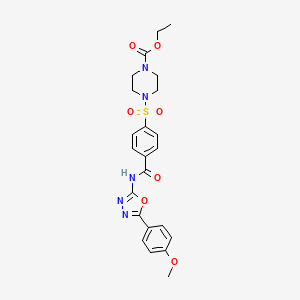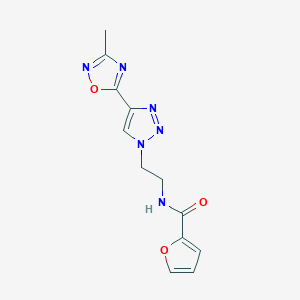
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
The exact mass of the compound N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Energetic Materials
Research on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan has highlighted their potential as insensitive energetic materials. These compounds, which feature a combination of 1,2,5- and 1,2,4-oxadiazole rings, have been synthesized and characterized through various techniques, including multinuclear NMR spectroscopy, IR, and elemental analysis. The thermal stabilities and insensitivity towards impact and friction of these materials suggest their superiority to traditional explosives like TNT (Yu et al., 2017).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives from furan-2-carboxylic acid hydrazide has been documented. These compounds are characterized by their thiol-thione tautomeric equilibrium, contributing to the field of synthetic chemistry and material science (Koparır et al., 2005).
Antimicrobial Activity Exploration
Azole derivatives, synthesized from furan-2-carbohydrazide, have shown antimicrobial activities. These derivatives include 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, which have been tested against various microorganisms, indicating the potential for new antimicrobial agents (Başoğlu et al., 2013).
Biological and Pharmacological Activities
The biological and pharmacological potential of oxadiazole and furadiazole-containing compounds has been extensively reviewed, highlighting their applications in developing new drugs with antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. This demonstrates the significant therapeutic potential of these heterocyclic compounds (Siwach & Verma, 2020).
Antiviral Research
Compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been explored for their anti-avian influenza virus (H5N1) activity. This research indicates the potential of these heterocyclic derivatives in developing treatments for viral infections, showcasing the diverse applications of such compounds in medicinal chemistry (Flefel et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit matrix metalloproteinase 13 (mmp-13) . MMP-13 plays a central role in osteoarthritis as it is the main enzyme responsible for the cleavage of type II collagen .
Mode of Action
Similar compounds have been found to inhibit mmp-13 by targeting the deep s1′ pocket of mmp-13 .
Biochemical Pathways
Mmp-13, a potential target of similar compounds, is involved in the breakdown of collagen, leading to an imbalance between collagen synthesis and degradation in the joint .
Result of Action
Inhibition of mmp-13, a potential target of similar compounds, can prevent the excessive breakdown of collagen, which is a key factor in the progression of osteoarthritis .
Propriétés
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-8-14-12(21-16-8)9-7-18(17-15-9)5-4-13-11(19)10-3-2-6-20-10/h2-3,6-7H,4-5H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVFTSWZQJHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

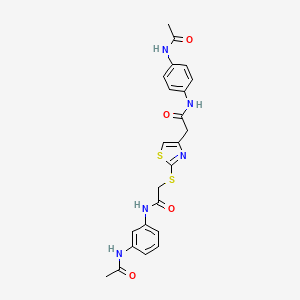
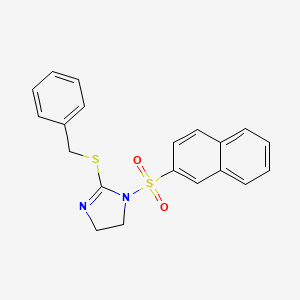
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)
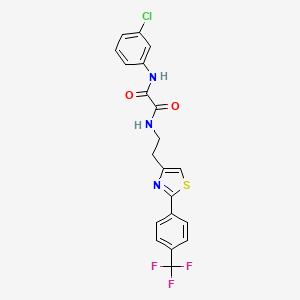
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2567587.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
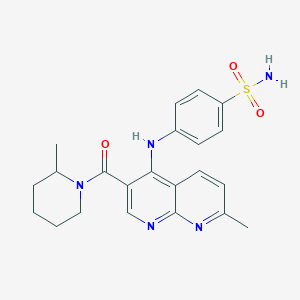
![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)


![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)
![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

